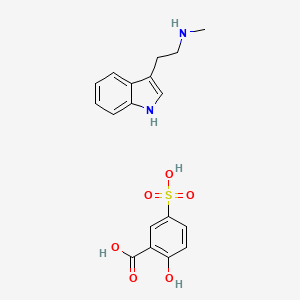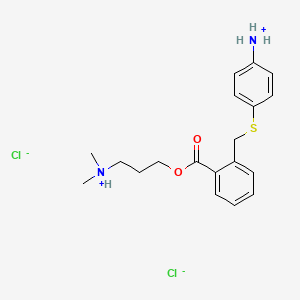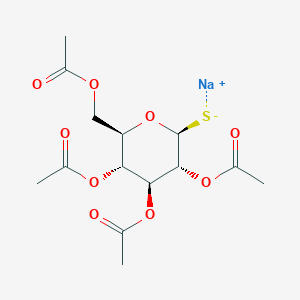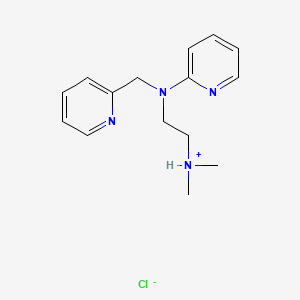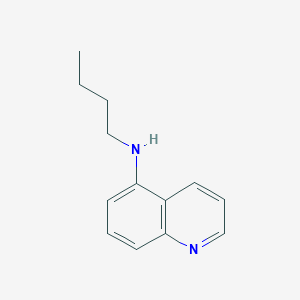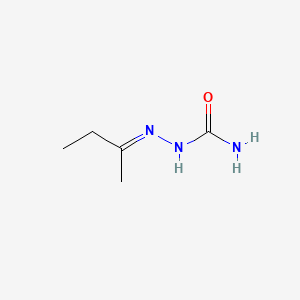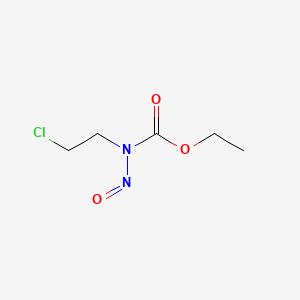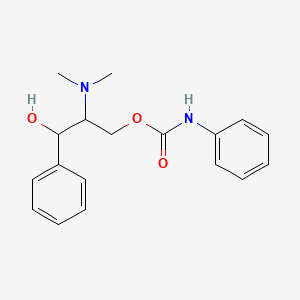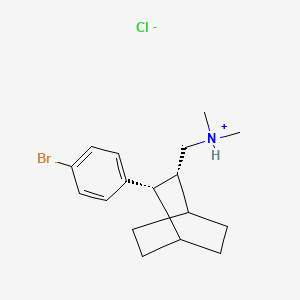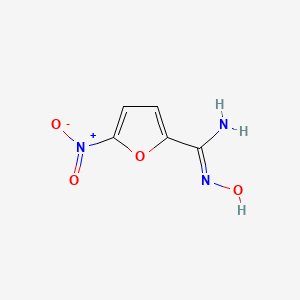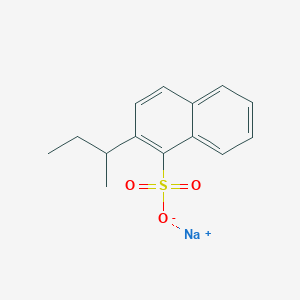
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is an organic compound with the molecular formula C14H16O3S.Na. It is a derivative of naphthalenesulfonic acid where the sulfonic acid group is substituted with a (1-methylpropyl) group and neutralized with a sodium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation with a (1-methylpropyl) group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a suitable alkylating agent under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then reacted with a (1-methylpropyl) group in the presence of a catalyst. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, sulfonic acid derivatives, and substituted naphthalenes.
Applications De Recherche Scientifique
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a surfactant in various biological experiments.
Industry: The compound is used in the manufacture of detergents, dispersants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the (1-methylpropyl) group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt
- Naphthalenesulfonic acid, 1-methyl-, sodium salt
- Naphthionic acid
Uniqueness
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain industrial and research applications.
Propriétés
Numéro CAS |
111330-30-4 |
|---|---|
Formule moléculaire |
C14H15NaO3S |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
sodium;2-butan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14(12)18(15,16)17;/h4-10H,3H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
GAUOUWADCJHGBB-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)


